molecular formula C46H32F5N3O4 B557576 Fmoc-His(Trt)-OPfp CAS No. 109434-24-4

Fmoc-His(Trt)-OPfp

Cat. No. B557576
CAS RN: 109434-24-4
M. Wt: 785.8 g/mol
InChI Key: BEYCFWPYIFVBLO-QNGWXLTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-His(Trt)-OPfp is a white to off-white solid powder . It has a trityl (Trt) group to protect the side-chain of His and a Fmoc group to protect -αNH2 . It can be used for solid-phase synthesis of peptides, providing protection against racemization and by-product formation .


Synthesis Analysis

This compound can be used as a building block in solid-phase peptide synthesis (SPPS) . Aqueous microwave-assisted solid-phase peptide synthesis using Fmoc strategy has been described, which is an organic solvent-free, environmentally friendly method for chemical peptide synthesis . The coupling reaction can be efficiently performed with low levels of racemization of histidine .


Molecular Structure Analysis

The structure of this compound contains a unique imidazole unit . The imidazole group can form a coordination compound with Fe2+ or other metal ions to promote the absorption of iron .


Chemical Reactions Analysis

Coupling Fmoc-His(Trt)-OH in solid-phase peptide synthesis is frequently accompanied by significant racemization . Histidine is among the most susceptible amino acid residues inclined to racemize in peptide syntheses .


Physical And Chemical Properties Analysis

This compound is soluble in water but poorly soluble in ethanol and insoluble in ether . It has a molecular weight of 619.71 .

Scientific Research Applications

  • Fmoc-His(Trt)-OPfp is ideal for the side-chain protection of His in peptide syntheses. It is used in combination with 9-fluorenylmethyloxycarbonyl (Fmoc) in Nα- and protecting groups cleavable by mild acidolysis in other positions of the peptide. It results in highly activated, stable compounds (Sieber & Riniker, 1987).

  • This compound is significant in the study of adsorption on molecularly imprinted polymers. It was used to understand the affinity of structural analogues for polymers, which is controlled mostly by the number of functional groups on the substrates and somewhat by the hydrophobicity of their side groups (Kim & Guiochon, 2005).

  • It is utilized in the solid-phase synthesis of O-GlcNAc glycopeptide fragments of RNA-polymerase II and mammalian neurofilaments. This application demonstrates the versatility of glycosylated building blocks in synthesizing complex peptide structures (Meinjohanns et al., 1995).

  • This compound plays a role in the high-yield and stereoselective synthesis of O-glycopeptides. This method is rapid, stereoselective, and can be exploited for the routine synthesis of O-glycopeptides (Gangadhar et al., 2004).

  • It is a key component in the rapid screening of carboxylic acid encoded glycopeptide libraries, aiding in the identification of glycopeptides that mimic the action of oligosaccharides (Hilaire et al., 1998).

  • Its application extends to the solid-phase synthesis of glycopeptides, particularly in synthesizing Nβ- glycosides of Fmoc-Asn-OH for glycopeptide assembly (Ürge et al., 1991).

Mechanism of Action

Target of Action

Fmoc-His(Trt)-OPfp is primarily used as a building block in solid-phase peptide synthesis (SPPS) .

Mode of Action

The compound this compound is a protected form of the amino acid histidine. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group, and the Trt (trityl) group protects the imidazole side chain of histidine . These protecting groups prevent unwanted side reactions during peptide synthesis . The Fmoc group is removed under basic conditions, allowing the free amino group to participate in peptide bond formation . The Trt group is stable under these conditions but can be removed later with a cocktail of cleavage reagents .

Biochemical Pathways

As a building block in peptide synthesis, this compound is involved in the formation of peptide bonds, which are the primary links between amino acids in a peptide or protein . The exact biochemical pathways affected would depend on the specific peptide being synthesized.

Pharmacokinetics

The pharmacokinetics of this compound would be largely determined by the properties of the final peptide product, as the Fmoc and Trt protecting groups are typically removed during the final stages of peptide synthesis

Result of Action

The primary result of the action of this compound is the successful incorporation of the histidine amino acid into a growing peptide chain with minimal racemization and side reactions . The specific molecular and cellular effects would depend on the biological activity of the final peptide product.

Action Environment

The action of this compound is highly dependent on the conditions of the peptide synthesis process . Factors such as the pH, temperature, and solvent used can significantly influence the efficiency of Fmoc deprotection and peptide bond formation . Additionally, the stability of this compound can be affected by storage conditions, with optimal stability observed at temperatures of 2-8°C .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H32F5N3O4/c47-38-39(48)41(50)43(42(51)40(38)49)58-44(55)37(53-45(56)57-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-54(27-52-31)46(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,53,56)/t37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYCFWPYIFVBLO-QNGWXLTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H32F5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553445
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-L-histidinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109434-24-4
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-L-histidinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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